molecular formula C14H14ClN5O B12464246 3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B12464246
M. Wt: 303.75 g/mol
InChI Key: FYJLFBIYOSWGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol , as codified in ChemSpider entry 1284676. The nomenclature follows a hierarchical protocol:

  • The parent heterocycle is identified as 1H-pyrazolo[3,4-d]pyrimidine , a fused bicyclic system comprising pyrazole (positions 1–3) and pyrimidine (positions 4–6) rings.
  • Substituents are numbered based on their positions: the 4-chlorophenyl group attaches to nitrogen at position 1 (N1), while the aminopropanol chain binds to carbon at position 4 (C4).

Isomeric ambiguity arises from the tautomeric flexibility of the pyrazolo[3,4-d]pyrimidine core. Proton shifts between N1 and N2 can generate tautomers, though X-ray studies of analogous compounds suggest the N1-substituted form dominates in solid-state configurations. Additionally, the stereochemistry of the aminopropanol side chain introduces potential enantiomers, though no chiral centers are explicitly reported for this derivative.

Feature IUPAC Specification Source
Parent heterocycle 1H-pyrazolo[3,4-d]pyrimidine
N1 substituent 4-chlorophenyl
C4 substituent 3-aminopropan-1-ol

X-ray Crystallographic Analysis of Pyrazolo[3,4-d]pyrimidine Core

While direct X-ray data for 3-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol remains unpublished, structural insights can be extrapolated from related pyrazolo[3,4-d]pyrimidine derivatives. The core exhibits a planar bicyclic system with bond lengths characteristic of aromatic conjugation:

  • Pyrazole ring : C–N bonds average 1.34 Å, consistent with delocalized π-electron density.
  • Pyrimidine ring : C–C bonds range from 1.38–1.42 Å, reflecting alternating single and double bonds.

The 4-chlorophenyl group at N1 adopts a near-perpendicular orientation relative to the heterocyclic plane (dihedral angle ~85°), minimizing steric clash with the aminopropanol chain at C4. This geometry is stabilized by weak van der Waals interactions between the chlorine atom and adjacent hydrogen atoms on the pyrimidine ring.

Substituent Effects of 4-Chlorophenyl and Aminopropanol Groups

Electronic Effects
  • 4-Chlorophenyl : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at N1 and polarizing the pyrazolo[3,4-d]pyrimidine core. This enhances susceptibility to electrophilic attack at C6 and C7 positions.
  • Aminopropanol : The primary amine at C4 donates electrons via resonance (+R), increasing electron density at C4 and C5. This electronic redistribution stabilizes the keto tautomer of the pyrimidine ring, as evidenced by computational studies of analogous compounds.
Steric and Hydrogen-Bonding Effects
  • The 4-chlorophenyl group’s bulk restricts rotational freedom around the N1–C bond, enforcing a rigid conformation that favors crystal packing via π-stacking interactions.
  • The hydroxyl group in the aminopropanol chain forms intramolecular hydrogen bonds with the pyrimidine N3 atom (O–H···N distance ≈ 2.1 Å), further stabilizing the molecular conformation.
Substituent Electronic Effect Structural Consequence
4-Chlorophenyl -I (electron-withdrawing) Increased electrophilicity at C6/7
Aminopropanol +R (electron-donating) Stabilization of keto tautomer

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C14H14ClN5O/c15-10-2-4-11(5-3-10)20-14-12(8-19-20)13(17-9-18-14)16-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,16,17,18)

InChI Key

FYJLFBIYOSWGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the propanol moiety: The final step involves the attachment of the propanol group through a nucleophilic substitution reaction, typically using a halogenated propanol derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol has been extensively studied for its applications in various fields:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of kinases involved in cancer and other diseases.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, particularly kinases. The compound inhibits the activity of these kinases by binding to their active sites, thereby blocking their ability to phosphorylate substrates. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s propanolamine chain distinguishes it from analogs with alkyl (), aryl (), or complex linkers (). The 4-chlorophenyl group is shared with derivatives but contrasts with fluorophenyl () or morpholino () substituents.
  • Synthesis Efficiency: Yields vary widely (10–82%), with lower yields in complex derivatives (e.g., PROTACs, ) due to multi-step syntheses.

Physicochemical Properties

  • Melting Points: Higher melting points (>340°C, ) correlate with nitro and halogenated aryl groups, suggesting strong intermolecular interactions. The target compound’s propanolamine chain may reduce crystallinity compared to dichlorophenyl analogs.
  • Solubility: Propanolamine and polyethylene glycol () substituents likely improve aqueous solubility, whereas chromenone () or morpholino () groups balance lipophilicity.

Mechanism of Action

  • Kinase Modulation : Analogs in (glucokinase activators) and (kinase inhibitors) highlight the scaffold’s versatility. The target compound’s 4-chlorophenyl group may favor kinase binding, similar to derivatives .
  • PROTAC Applications : The compound in demonstrates utility in targeted protein degradation, a distinct mechanism reliant on E3 ligase recruitment .

Pharmacokinetics

  • Bioavailability: Fluorinated derivatives () may exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity. The propanolamine chain in the target compound could improve oral absorption compared to morpholino () or nitro-containing analogs ().

Biological Activity

3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and an amino-propanol moiety. The chemical formula is C15H16ClN5OC_{15}H_{16}ClN_5O, and its molecular weight is approximately 305.77 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit epidermal growth factor receptors (EGFR), which play a crucial role in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits EGFR, potentially reducing tumor growth and proliferation.
AntimicrobialExhibits activity against Mycobacterium tuberculosis with low IC50 values.
CytotoxicityShows low toxicity in human embryonic kidney cells (HEK-293).

Anticancer Activity

A study focusing on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives reported that compounds with similar structures demonstrated significant inhibitory effects on EGFR. These findings suggest that this compound could be developed as a potential anticancer agent due to its ability to target critical signaling pathways involved in tumor growth .

Antimicrobial Efficacy

Research has highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective agents against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antimicrobial activity. This positions compounds like this compound as promising candidates for further development in tuberculosis therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.